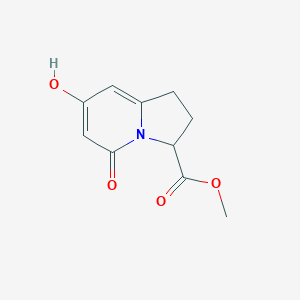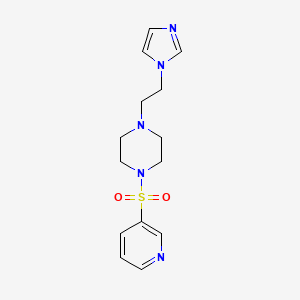![molecular formula C23H23N3O5S2 B2408945 N-(4-éthylphényl)-N-méthyl-2-[3-(3,5-diméthoxyphényl)-1,2,4-oxadiazol-5-yl]thiophène-3-sulfonamide CAS No. 1105242-81-6](/img/structure/B2408945.png)
N-(4-éthylphényl)-N-méthyl-2-[3-(3,5-diméthoxyphényl)-1,2,4-oxadiazol-5-yl]thiophène-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cellules Solaires Sensibilisées par Colorant (DSSCs)
Ce composé a été étudié comme photosensibilisateur pour les DSSCs. Ces cellules solaires utilisent des colorants organiques pour absorber la lumière du soleil et générer de l’électricité. Les colorants organiques sans métal dérivés de ce composé, plus précisément le 24-SC et le 34-SC, ont montré des résultats prometteurs. Ils présentent des rendements de conversion globaux de 0,78 sous irradiation solaire complète . La géométrie et les énergies de leur orbitale moléculaire la plus haute occupée (HOMO) et de leur orbitale moléculaire la plus basse inoccupée (LUMO) jouent un rôle crucial dans leurs performances.
Intermédiaires Synthétiques
La structure unique du composé en fait un intermédiaire synthétique précieux. Les chercheurs l’ont utilisé dans la synthèse d’autres molécules complexes. Par exemple :
- 5,7-diméthoxy-3-méthylindazole : À partir du N-(4-éthylphényl)-N-méthyl-2-[3-(3,5-diméthoxyphényl)-1,2,4-oxadiazol-5-yl]thiophène-3-sulfonamide, cet intermédiaire peut être transformé en ce dérivé d’indazole .
Activité Antitumorale et Apoptose Médiée par les ROS
Un dérivé de chalcone apparenté, (E)-3-(3,5-diméthoxyphényl)-1-(2-méthoxyphényl)prop-2-én-1-one (DPP23), a été étudié pour ses propriétés antitumorales. Il induit l’apoptose dans les cellules cancéreuses par la génération d’espèces réactives de l’oxygène (ROS). Comprendre le mécanisme de la production de ROS par ce composé reste un domaine de recherche actif .
Mécanisme D'action
Target of Action
Similar compounds with a 3,5-dimethoxyphenyl group have been found to target reactive oxygen species (ros) generation in cancer cells . This suggests that the compound might also interact with ROS or related pathways.
Mode of Action
Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.
Biochemical Pathways
The compound may affect the glutathione metabolism pathway, as similar compounds have been found to modulate the expression of genes involved in this pathway . This can lead to an increase in ROS levels and subsequent apoptosis in cancer cells.
Pharmacokinetics
The compound’s predicted boiling point is 5366±600 °C , and its predicted density is 1.306±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Based on the potential targets and mode of action, the compound might increase ros levels in cancer cells, leading to apoptosis .
Propriétés
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-5-15-6-8-17(9-7-15)26(2)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-12-18(29-3)14-19(13-16)30-4/h6-14H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRLCPNQITJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)


![ethyl 4-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)


![ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2408877.png)
![7-methyl-5-oxo-1-sulfanylidene-N-[(thiophen-2-yl)methyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2408878.png)

![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)
methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)
